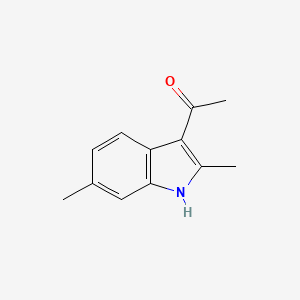
1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Vue d'ensemble
Description
1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C12H13NO . It is a derivative of indole, a heterocyclic compound that is a core structure in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular weight of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone is 187.24 g/mol . The structure of this compound or similar compounds can be viewed using Java or Javascript .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including “1-(2,6-dimethyl-1H-indol-3-yl)ethanone”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of derivatives that can bind with high affinity to viral proteins, potentially interfering with viral replication .
Anti-inflammatory Properties
The indole scaffold is a part of many pharmacologically active compounds that exhibit anti-inflammatory effects. By modulating key inflammatory pathways, these compounds can be used to treat conditions characterized by inflammation. Research into indole derivatives continues to explore their potential as anti-inflammatory agents .
Anticancer Potential
Indole derivatives are being investigated for their anticancer potential. Their ability to interact with various biological targets makes them suitable candidates for the development of new anticancer drugs. Studies have focused on understanding how these compounds can induce apoptosis and inhibit tumor growth .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is another area of interest. These compounds have been tested against a range of microbial pathogens, showing promise as antibacterial and antifungal agents. The indole core can be modified to enhance its interaction with microbial enzymes and proteins, leading to the development of new antimicrobial drugs .
Antidiabetic Applications
Research has indicated that indole derivatives can play a role in managing diabetes. By influencing insulin secretion and glucose metabolism, these compounds could be used to develop new treatments for diabetes. The indole nucleus’s versatility allows for the creation of derivatives with varying effects on blood sugar levels .
Neuroprotective Effects
Indole derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Their potential to modulate neurotransmitter systems and protect neuronal cells from damage makes them interesting candidates for the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Orientations Futures
Indole derivatives, including 1-(2,6-dimethyl-1H-indol-3-yl)ethanone, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are of great interest in the development of new drugs due to their broad range of chemical and biological properties .
Propriétés
IUPAC Name |
1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-10-11(6-7)13-8(2)12(10)9(3)14/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFZAQYZPSEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
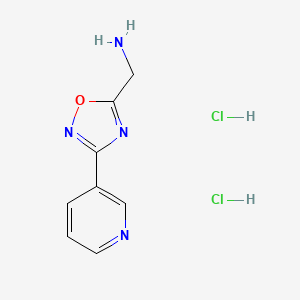

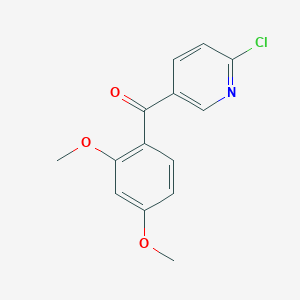
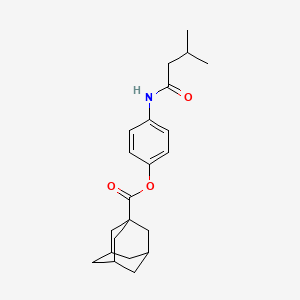

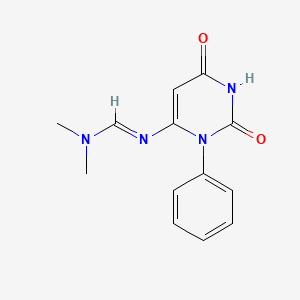
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)

![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)


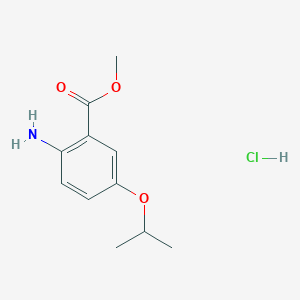
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)